molecular formula C9H11NO2 B8496667 4-Cyano-5,5-dimethyl-1,3-cyclohexanedione

4-Cyano-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B8496667
M. Wt: 165.19 g/mol
InChI Key: WXXOIGVISFHIOF-UHFFFAOYSA-N
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Patent
US04737507

Procedure details

Sodium metal (11.5 g, 0.5 mol) was dissolved in dry ethanol (225 ml) at ambient temperature (20° C.). Ethyl cyanoacetate (60 g, 0.53 mol) was added dropwise with stirring at ambient temperature. To the resulting solution was added dropwise, with stirring, mesityl oxide, and the mixture was heated under reflux for 4 hours. After cooling, the mixture was extracted with diethyl ether to remove any unreacted starting material and acidified with 2M aqueous hydrochloric acid. The brown oil which separated out was extracted into diethyl ether, dried (Na2SO4) evaporated and triturated with 40°-60° C. petroleum ether to give a pale yellow solid, which on recrystallisation from diethyl ether gave 4-cyano-5,5-dimethyl-1,3-cyclohexanedione as a white crystalline solid (48.6 g, 58.9%) m.p. 130°-132° C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([O:7]CC)=O)#[N:3].[O:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12]>C(O)C>[C:2]([CH:4]1[C:14]([CH3:16])([CH3:15])[CH2:13][C:11](=[O:10])[CH2:12][C:5]1=[O:7])#[N:3] |^1:0|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
The brown oil which separated out
EXTRACTION
Type
EXTRACTION
Details
was extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated with 40°-60° C. petroleum ether
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(CC(CC1(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
YIELD: PERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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